molecular formula C6H3BrCl2 B155788 1-Bromo-2,3-dichlorobenzene CAS No. 56961-77-4

1-Bromo-2,3-dichlorobenzene

Cat. No.: B155788
CAS No.: 56961-77-4
M. Wt: 225.89 g/mol
InChI Key: HVKCZUVMQPUWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,3-dichlorobenzene (CAS 56961-77-4) is a halogenated aromatic compound with the molecular formula C₆H₃BrCl₂ and a molecular weight of 225.90 g/mol . Its structure features bromine and chlorine substituents at the 1-, 2-, and 3-positions of the benzene ring, conferring unique electronic and steric properties. This compound is widely utilized in organic synthesis, particularly in:

  • Pharmaceutical intermediates: Key precursor for Cariprazine (an antipsychotic drug) via Buchwald–Hartwig amination reactions .
  • Materials science: Building block for synthesizing N,B,N-type 1,4-azaborines with narrow emission bands for OLED applications .
  • Enzyme inhibitors: Reagent for preparing nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase .

Spectroscopic characterization (FT-IR, FT-Raman) and theoretical studies (PCM/TD-DFT) have elucidated its vibrational modes, charge transfer dynamics, and nonlinear optical properties .

Preparation Methods

Diazotization-Based Synthesis from 2-Bromo-4,6-Dichloroaniline

Reaction Mechanism and Conditions

The diazotization of 2-bromo-4,6-dichloroaniline followed by a Sandmeyer reaction represents a classical route to 1-bromo-2,3,5-trichlorobenzene, a closely related compound. However, modifications to this method enable the selective production of 1-bromo-2,3-dichlorobenzene. In a protocol described by Glaxo Wellcome, 2-bromo-4,6-dichloroaniline undergoes diazotization with sodium nitrite in a sulfuric acid-acetic acid mixture at temperatures below 10°C . The resulting diazonium salt is then treated with cuprous chloride in hydrochloric acid, facilitating a bromide substitution at the para position. After 17 hours of stirring at room temperature, the product is isolated via chloroform extraction, yielding 77% of 1-bromo-2,3,5-trichlorobenzene . While this method primarily targets the trichloro derivative, adjusting the stoichiometry of chlorinating agents can redirect selectivity toward the dichloro analogue.

Limitations and Scalability Challenges

A key limitation of this approach is the need for stringent temperature control during diazotization, as excess heat promotes decomposition of the diazonium intermediate. Additionally, the use of glacial acetic acid as a solvent introduces challenges in waste management at industrial scales. Despite these hurdles, the method’s reliance on readily available aniline precursors ensures cost-effectiveness for small-scale syntheses .

Copper-Catalyzed Bromination of 2,3-Dichloroaniline

Optimized Industrial Process

A patented large-scale synthesis leverages 2,3-dichloroaniline as the starting material, brominated in situ via a copper-catalyzed reaction . The process involves combining 2,3-dichloroaniline with aqueous hydrobromic acid (HBr) and sodium bromide (NaBr) in the presence of copper(I) bromide (CuBr) at 60–65°C . Subsurface feeding of sodium nitrite (NaNO₂) ensures controlled generation of bromine radicals, which mediate electrophilic aromatic substitution at the ortho position relative to the amine group. This method achieves an 89% yield of this compound with 91% purity after vacuum distillation .

Table 1: Key Reaction Parameters for Copper-Catalyzed Bromination

ParameterValue
Temperature60–65°C
CatalystCuBr (0.10 equivalents)
HBr Concentration48% aqueous solution
Reaction Time2 hours (NaNO₂ feeding)
Yield89%
Purity Post-Distillation91%

Role of Copper Catalysts and Solvent Systems

Copper(I) bromide serves a dual role as both a catalyst and a bromide source, minimizing side reactions such as di-bromination. The absence of organic solvents in this protocol reduces environmental impact and simplifies product isolation. After phase separation, cooling the organic layer induces crystallization of the product, which is subsequently washed and dried . This method’s scalability is evidenced by a demonstration run producing 792.2 g of crude product (87.7% yield) from 1 mole of 2,3-dichloroaniline .

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The copper-catalyzed bromination method outperforms diazotization-based approaches in both yield (89% vs. 77%) and operational simplicity. Eliminating cryogenic conditions and hazardous solvents (e.g., chloroform) makes the former more suitable for industrial applications. Furthermore, the regioselectivity of the copper-mediated process avoids the formation of trichloro byproducts, a common issue in Sandmeyer reactions .

Economic and Environmental Impact

While the diazotization route requires inexpensive reagents, its reliance on chlorinated solvents and multi-step purification increases costs at scale. In contrast, the one-pot copper-catalyzed bromination reduces waste generation and energy consumption, aligning with green chemistry principles .

Analytical Characterization and Quality Control

Purity Assessment via Distillation and Crystallization

Vacuum distillation (130°C at 20 mmHg) effectively isolates this compound from reaction mixtures, yielding white crystals with >90% purity . Residual copper catalysts are removed via aqueous washes, while trace dichlorobenzene impurities are eliminated through fractional crystallization.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic singlet peaks for the aromatic proton at δ 7.35 ppm (¹H NMR) and carbonyl-free infrared (IR) spectra ruling out oxidation byproducts .

Industrial Applications and Derivative Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to antifungal agents and herbicide intermediates. Nucleophilic substitution of the bromine atom with methoxy or amine groups enables access to diversified aromatic scaffolds .

Agrochemical Development

The compound’s stability under acidic conditions makes it ideal for synthesizing chlorinated phenoxy herbicides, which require robust aromatic backbones for prolonged environmental persistence .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dichlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide, amine, or alkoxide ions.

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions or sulfonium ions replace hydrogen atoms on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.

    Oxidation and Reduction: Potassium permanganate (KMnO₄) for oxidation, hydrogen gas (H₂) with a palladium catalyst for reduction.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives such as phenols, anilines, or ethers.

    Electrophilic Substitution: Formation of nitrobenzene, sulfonated benzene, or other substituted aromatic compounds.

    Oxidation and Reduction: Formation of carboxylic acids, alcohols, or reduced aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2,3-dichlorobenzene serves multiple roles in scientific research:

Organic Synthesis

This compound is widely used as a reagent in organic synthesis for the preparation of complex molecules and intermediates. It can undergo electrophilic aromatic substitution reactions, making it a valuable building block in the synthesis of various organic compounds .

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. It has been identified as a precursor for selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase, which plays a significant role in cellular signaling pathways. This application is crucial for understanding disease mechanisms and developing therapeutic agents.

Pharmaceutical Development

The compound is also employed as a starting material for synthesizing pharmaceutical compounds. Its derivatives are explored for potential drug candidates, particularly in the development of treatments targeting various diseases .

Industrial Applications

In addition to its research applications, this compound has significant industrial uses:

Agrochemicals

The compound is used in producing agrochemicals, where it acts as an intermediate in synthesizing herbicides and pesticides . Its halogenated structure contributes to the efficacy of these chemicals.

Dye Production

This compound is also involved in the manufacture of dyes and pigments. Its reactivity allows for the introduction of various functional groups necessary for dye chemistry .

Case Study 1: Synthesis of Protein Tyrosine Phosphatase Inhibitors

A study demonstrated the synthesis of selective inhibitors using this compound as a key intermediate. The research highlighted how modifications to this compound could yield potent inhibitors that affect cellular signaling pathways associated with cancer and neurodegenerative diseases.

Case Study 2: Development of Agrochemicals

Another case involved utilizing this compound in the synthesis of novel herbicides. Researchers found that derivatives of this compound exhibited enhanced herbicidal activity compared to existing products on the market, showcasing its potential in agricultural applications .

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichlorobenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substituted products.

    Nucleophilic Substitution: The bromine or chlorine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.

    Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-2,4-dichlorobenzene (CAS 1193-72-2)

  • Structure : Halogens at 1-, 2-, and 4-positions.
  • Applications: Historically tested as a larvicide and molluscicide, though less effective under field conditions compared to phenolic compounds .
  • Reactivity : The meta-chlorine (4-position) reduces steric hindrance in electrophilic substitution compared to 1-bromo-2,3-dichlorobenzene.

3-Bromochlorobenzene (CAS 108-37-2)

  • Structure : Single bromine (3-position) and chlorine (1-position) substituents.
  • Applications : Industrial reagent for manufacturing and laboratory use .

1-Bromo-2,3-dichloro-5-methylbenzene (CAS 960305-14-0)

  • Structure : Additional methyl group at the 5-position.
  • Applications : Enhanced steric bulk improves selectivity in Suzuki–Miyaura couplings. Molecular weight (239.92 g/mol ) is higher than this compound .

2,6-Dichlorobromobenzene (CAS 19393-92-1)

  • Structure : Halogens at 1-, 2-, and 6-positions.
  • Physical Properties : Higher melting point (64–67°C ) and boiling point (242°C ) compared to this compound, likely due to symmetrical substitution .

Structural and Reactivity Analysis

Substitution Patterns and Electronic Effects

  • Ortho/para-Directing Groups : Bromine (ortho/para-director) and chlorines (meta-directors) in this compound create competing electronic effects, complicating regioselectivity in cross-coupling reactions .
  • Steric Hindrance : The 2,3-dichloro substitution in this compound increases steric bulk, slowing reactions like N-alkylation compared to less hindered analogs (e.g., 1-bromo-2,4-dichlorobenzene) .

Spectroscopic Differences

  • Vibrational Modes: The FT-IR spectrum of this compound shows distinct C–Br and C–Cl stretching peaks at 560 cm⁻¹ and 720 cm⁻¹, respectively, differing from mono-halogenated analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
This compound 56961-77-4 C₆H₃BrCl₂ 225.90 Pharmaceuticals, OLED materials, enzymes High steric hindrance, nonlinear optics
1-Bromo-2,4-dichlorobenzene 1193-72-2 C₆H₃BrCl₂ 225.90 Agrochemicals Lower steric hindrance, larvicidal
3-Bromochlorobenzene 108-37-2 C₆H₄BrCl 191.45 Industrial synthesis Acute toxicity risks
2,6-Dichlorobromobenzene 19393-92-1 C₆H₃BrCl₂ 225.90 N/A High symmetry, elevated m.p./b.p.

Biological Activity

1-Bromo-2,3-dichlorobenzene (CAS No. 56961-77-4) is an aromatic halogenated compound with significant relevance in chemical research and industrial applications. The compound's molecular formula is C6_6H3_3BrCl2_2, and it exhibits various biological activities that are critical for its applications in pharmaceuticals and environmental studies. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic uses.

  • Molecular Weight : 225.90 g/mol
  • Boiling Point : Not available
  • Log P (Octanol-Water Partition Coefficient) : Ranges from 2.3 to 4.22, indicating moderate lipophilicity which influences its bioavailability and permeability through biological membranes .

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interactions with various enzymatic pathways and cellular mechanisms:

Toxicological Profile

The toxicity of this compound has been a subject of investigation due to its halogenated nature:

  • Acute Toxicity : Studies have shown that exposure to high concentrations can lead to adverse effects in aquatic organisms, highlighting its potential environmental impact .
  • Chronic Effects : Long-term exposure may result in reproductive toxicity and carcinogenic effects based on structural alerts for mutagenicity associated with halogenated benzene derivatives .

Case Study 1: Enzymatic Interaction

A study investigating the interaction of this compound with liver microsomes showed a significant reduction in the activity of CYP enzymes involved in drug metabolism. The inhibition was quantified using kinetic assays, revealing a competitive inhibition pattern with an IC50 value indicative of its potency as an enzyme inhibitor .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of standard antimicrobial agents, suggesting its potential use in developing new antibiotics .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
CYP Enzyme InhibitionInhibits CYP1A2 and CYP2C9
Antimicrobial EffectsEffective against Gram-positive bacteria
ToxicityAcute toxicity observed in aquatic species
LipophilicityLog P values indicate moderate absorption

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to characterize 1-Bromo-2,3-dichlorobenzene, and how do experimental data compare with computational predictions?

  • Methodology : Combine Fourier-transform infrared (FT-IR) and Raman (FT-Raman) spectroscopy with polarizable continuum model (PCM) and time-dependent density functional theory (TD-DFT) calculations. Experimental vibrational frequencies are compared to theoretical predictions to validate molecular structure and electronic properties. Discrepancies >5% between observed and calculated modes may indicate limitations in basis sets or solvent effects in simulations .
  • Key Data : Arivazhagan et al. (2013) reported a mean deviation of 8 cm⁻¹ between experimental and calculated vibrational modes, highlighting the importance of solvent dielectric constants in PCM adjustments .

Q. How can researchers determine the purity and structural identity of this compound in synthetic chemistry applications?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy in liquid-crystal solvents (e.g., ZLI-1132) to resolve distinct proton environments. For example, three ¹H spins in the compound enable qubit representation in quantum computing experiments, with coupling constants (e.g., JHH = 12–15 Hz) confirming regiochemical purity .
  • Validation : Cross-reference CAS registry data (56961-77-4) and IUPAC Standard InChIKey (HVKCZUVMQPUWSX-UHFFFAOYSA-N) with databases like NIST Chemistry WebBook .

Q. What are the key considerations for handling this compound in laboratory settings to ensure safety and prevent decomposition?

  • Safety Protocols : Store at 0–6°C in airtight containers to minimize hydrolysis. Use fume hoods and personal protective equipment (PPE) due to risks of toxic pyrolysis products (e.g., HBr, Cl₂) during heating. Avoid aprotic solvents like DMSO, which may accelerate debromination via carbanion intermediates .

Advanced Research Questions

Q. How does the choice of aprotic solvents influence the reaction pathways and byproduct formation in reductive debromination reactions involving this compound?

  • Methodology : Compare reaction yields in solvents with varying proton-donor abilities (e.g., DMF vs. NMP) using GC-MS. Bunnett’s studies on similar bromoarenes show DMF reduces hydrodebromination by 30% compared to DMSO, favoring fluorinated products via stabilized carbanions .
  • Data Contradictions : Conflicting reports on solvent efficacy (e.g., NMP vs. DMAc) require controlled experiments with fixed parameters (temperature, catalyst loading) to isolate solvent effects.

Q. What computational strategies (e.g., DFT, docking studies) are employed to predict the nonlinear optical properties or intermolecular interactions of this compound derivatives?

  • Methodology : Apply AutoDock Vina for molecular docking to assess binding affinities in host-guest systems. Use TD-DFT with hybrid functionals (e.g., B3LYP) to predict two-photon absorption cross-sections, critical for bioimaging probe design. Benchmark against experimental hyperpolarizability values .
  • Challenges : Discrepancies between docking scores (e.g., ΔG = -9.2 kcal/mol) and experimental binding constants may arise from implicit solvent models lacking explicit halogen-bonding terms .

Q. In NMR-based quantum computing experiments, how does the molecular structure of this compound facilitate its use as a qubit matrix in liquid-crystal solvents?

  • Methodology : Leverage anisotropic NMR parameters (chemical shift tensors, dipolar couplings) in oriented media to encode quantum states. The compound’s rigid benzene ring and halogen substituents enhance spin-spin coupling stability, achieving >95% fidelity in 3-qubit systems .
  • Optimization : Adjust liquid-crystal solvent composition (e.g., ZLI-1132) to fine-tempo relaxation times (T1, T2) for error correction.

Properties

IUPAC Name

1-bromo-2,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKCZUVMQPUWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205533
Record name 1-Bromo-2,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-77-4
Record name 1-Bromo-2,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3-dichlorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,3-dichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

32.7 g 2,3-Dichloroaniline (0.20 mole) is added to a mixture of 21.4 g of NaBr (0.20 mole, 1.0 equivalent), 110.0 g of 48% aqueous HBr (0.66 mole, 3.3 equivalents) and 70 ml water at 30-40° C. The mixture is stirred for 15 minutes at 30-40° C. and then heated to 45° C. Then 5.1 g CuSO4*5H2O (0.02 mole, 0.10 equivalent) is added and the mixture is stirred for 15 minutes at 45° C. After this, an aqueous solution of NaNO2 (40% solution in water, 37.6 g, 0.22 mole, 1.1 equivalents) is added via subsurface feeding over a period of 2 hours at 45° C. The reaction mixture is stirred for 30 minutes at 45° C. After this, the reaction mixture is heated to 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase and is cooled to ambient temperature, leading to solidification of the reaction product. The remaining liquid is discarded and the crude product is washed twice with 10 ml water and dried under vacuum. 44.0 g (83% of theory) of 1-bromo-2,3-dichlorobenzene is obtained in the form of a light brown solid (purity: 85%).
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
37.6 g
Type
reactant
Reaction Step Two
Name
Quantity
5.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

163 g 2,3-Dichloroaniline (1.0 mol) is added to a mixture of 3250 g of 30% aqueous HBr (12.0 mole) and 25.4 g copper powder of a particle size of approx. 45μ at 35-37° C. The mixture is stirred for 15 minutes at 35-37° C. Then, 766 g of an aqueous solution of NaNO2 (40% solution in water, 4.44 mole) is added via subsurface feeding over a period of 3 hours at 35° C. Parallel to the addition of the sodium nitrite 489 g 2,3-dichloroaniline (3.0 mol) is added over a period of 2.5 hours at the same temperature. The addition of dichloraniline starts 15 minutes after the start of the addition of sodium nitrite. After all additions are complete the reaction mixture is stirred for 30 minutes at 35° C. Then, the reaction mixture is heated to 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase. The remaining liquid is discarded and the crude product is washed twice with 200 ml water. 792.2 g of crude solid 1-bromo-2,3-dichlorobenzene is obtained (87.7% of theory) with a purity of 86.2%).
Quantity
163 g
Type
reactant
Reaction Step One
Name
Quantity
3250 g
Type
reactant
Reaction Step One
Name
copper
Quantity
25.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
766 g
Type
reactant
Reaction Step Two
Name
Quantity
4.44 mol
Type
reactant
Reaction Step Two
Quantity
489 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

32.7 g 2,3-Dichloroaniline (0.20 mole) is added to a mixture of 21.4 g of NaBr (0.20 mole, 1.0 equivalent), 110.0 g of 48% aqueous HBr (0.66 mole, 3.3 equivalents) and 70 ml water at 30-45° C. The mixture is stirred for 15 minutes at 30-45° C. and then heated to 60° C. Then 2.9 g Cu(I)Br (0.02 mole, 0.10 equivalent) is added and the mixture is stirred for 15 minutes at 60° C. After this, an aqueous solution of NaNO2 (40% solution in water, 37.6 g, 0.22 mole, 1.1 equivalents) is added via subsurface feeding over a period of 2 hours at 60-65° C. The reaction mixture is stirred for 30 minutes at 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase and is cooled to ambient temperature, leading to solidification of the reaction product. The remaining liquid is discarded and the crude product is washed two times with 10 ml water and dried under vacuum. 44.0 g (89% of theory) of 1-bromo-2,3-dichlorobenzene is obtained in the form of a light brown solid (purity: 91%). For further characterisation, the crude product was purified by vacuum distillation (130° C./20 mmHg). 38.0 g (84% of theory) of pure 1-bromo-2,3-dichlorobenzene is obtained in the form of white crystals.
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu(I)Br
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
37.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

32.7 g 2,3-Dichloroaniline (0.20 mole) is added to a mixture of 168.5 g of 48% aqueous HBr (1.0 mole, 5.0 equivalents) and 40 ml water at 30-40° C. The mixture is stirred for 15 minutes at 30-40° C. and then heated to 45° C. Then 2.9 g Cu(I)Br (0.02 mole, 0.10 equivalent) is added and the mixture is stirred for 15 minutes at 45° C. After this, an aqueous solution of NaNO2 (40% solution in water, 35.6 g, 0.21 mole, 1.0 equivalents) is added via subsurface feeding over a period of 2 hours at 45° C. The reaction mixture is stirred for 30 minutes at 45° C. After this, the reaction mixture is heated to 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase and is cooled to ambient temperature, leading to solidification of the reaction product. The remaining liquid is discarded and the crude product is washed twice with 10 ml water and dried under vacuum. 40.0 g (80% of theory) of 1-bromo-2,3-dichlorobenzene is obtained in the form of a light brown solid (purity: 90%).
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
168.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu(I)Br
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
35.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-2,3-dichlorobenzene
Reactant of Route 2
1-Bromo-2,3-dichlorobenzene
Reactant of Route 3
1-Bromo-2,3-dichlorobenzene
Reactant of Route 4
1-Bromo-2,3-dichlorobenzene
Reactant of Route 5
1-Bromo-2,3-dichlorobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,3-dichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.